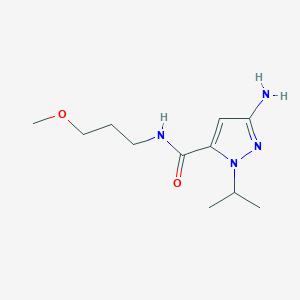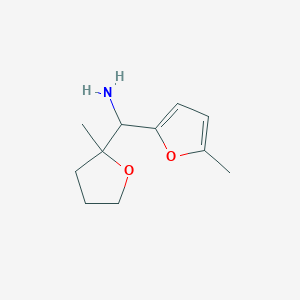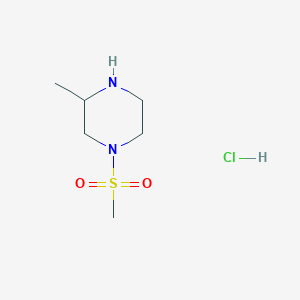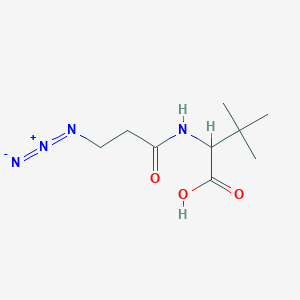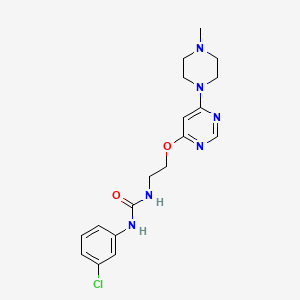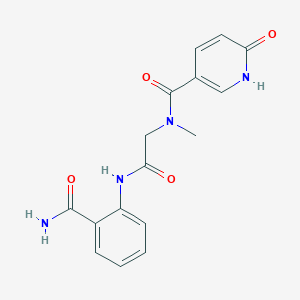
2-((4-(5-(Trifluoromethyl)-2-pyridyloxy)phenyl)methylene)indane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-(5-(Trifluoromethyl)-2-pyridyloxy)phenyl)methylene)indane-1,3-dione is a complex organic compound that belongs to the class of indane-1,3-dione derivatives. These compounds are known for their versatile applications in various fields, including medicinal chemistry, organic electronics, and photopolymerization .
准备方法
The synthesis of 2-((4-(5-(Trifluoromethyl)-2-pyridyloxy)phenyl)methylene)indane-1,3-dione typically involves the reaction of 5-(trifluoromethyl)-2-pyridyloxybenzaldehyde with indane-1,3-dione. This reaction is often carried out in the presence of a base such as pyridine in an ethanol solvent . The reaction conditions include heating the mixture for several hours and monitoring the progress using thin-layer chromatography (TLC). The product is then purified through recrystallization from a suitable solvent mixture .
化学反应分析
2-((4-(5-(Trifluoromethyl)-2-pyridyloxy)phenyl)methylene)indane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or methylene groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines
科学研究应用
2-((4-(5-(Trifluoromethyl)-2-pyridyloxy)phenyl)methylene)indane-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for designing biologically active molecules, including potential drugs for treating various diseases.
Organic Electronics: The compound serves as an electron acceptor in the design of dyes for solar cells and other electronic devices.
Photopolymerization: It is utilized as a photoinitiator in the polymerization process, which is essential for creating various polymer-based materials.
Bioimaging and Biosensing: The compound’s unique properties make it suitable for use in bioimaging and biosensing applications.
作用机制
The mechanism of action of 2-((4-(5-(Trifluoromethyl)-2-pyridyloxy)phenyl)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, facilitating electron transfer processes in various chemical reactions . In medicinal applications, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
相似化合物的比较
Similar compounds to 2-((4-(5-(Trifluoromethyl)-2-pyridyloxy)phenyl)methylene)indane-1,3-dione include other indane-1,3-dione derivatives such as:
1,3-Indandione: Known for its use as a chemical scaffold in various applications.
2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione: Used in the synthesis of biologically active molecules and materials with non-linear optical properties. The uniqueness of this compound lies in its trifluoromethyl and pyridyloxy substituents, which impart distinct electronic and steric properties, enhancing its utility in various applications.
属性
IUPAC Name |
2-[[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F3NO3/c23-22(24,25)14-7-10-19(26-12-14)29-15-8-5-13(6-9-15)11-18-20(27)16-3-1-2-4-17(16)21(18)28/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVHZFNRJVJAMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)OC4=NC=C(C=C4)C(F)(F)F)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2997099.png)

![N-(4-bromophenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B2997102.png)
![3-Phenylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2997103.png)
![3-methyl-5-((3-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2997104.png)
